molecular formula C12H14BrN3O2 B1382692 3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-54-6

3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1382692
CAS No.: 1416713-54-6
M. Wt: 312.16 g/mol
InChI Key: PJMGWQNDNFOKAU-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine, methoxy, and tetrahydropyranyl groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting from a pyridine derivative, a hydrazine derivative can be introduced to form the pyrazole ring.

    Methoxylation: The methoxy group can be introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide.

    Protection with Tetrahydropyranyl Group: The tetrahydropyranyl group can be introduced using dihydropyran in the presence of an acid catalyst to protect hydroxyl groups during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can modify the pyrazole ring or other functional groups.

    Protection and Deprotection: The tetrahydropyranyl group can be removed under acidic conditions to reveal hydroxyl groups for further reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the bromine atom.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methoxy group.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce various functional groups.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.

    Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.

    Reduction Products: Reduced forms of the pyrazole ring or other functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine serves as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound is investigated for its potential biological activities. The pyrazolo[3,4-b]pyridine core is known to exhibit various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The specific substituents on this compound may enhance its binding affinity to biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific desired properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the methoxy and tetrahydropyranyl groups, making it less versatile in terms of chemical reactivity.

    6-Methoxy-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom, which reduces its potential for nucleophilic substitution reactions.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine and methoxy groups, affecting its overall reactivity and potential biological activity.

Uniqueness

The combination of bromine, methoxy, and tetrahydropyranyl groups in 3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine makes it unique. This specific arrangement allows for a wide range of chemical transformations and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-bromo-6-methoxy-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-17-9-6-5-8-11(13)15-16(12(8)14-9)10-4-2-3-7-18-10/h5-6,10H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMGWQNDNFOKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=NN2C3CCCCO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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